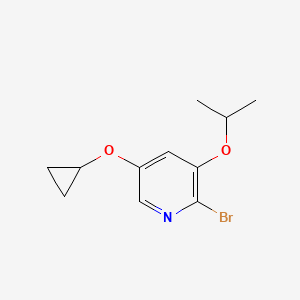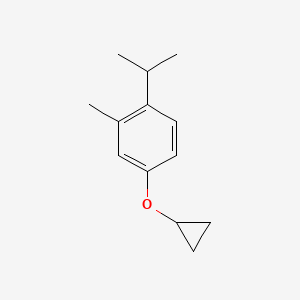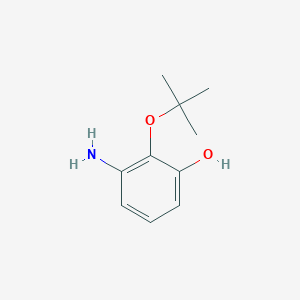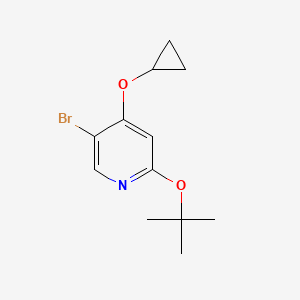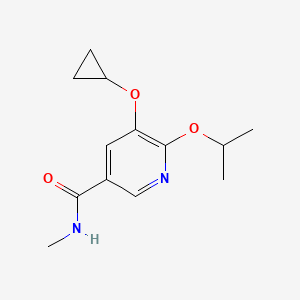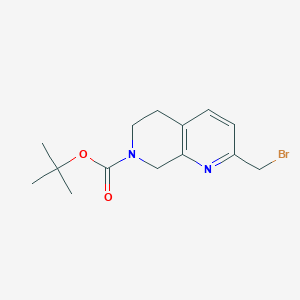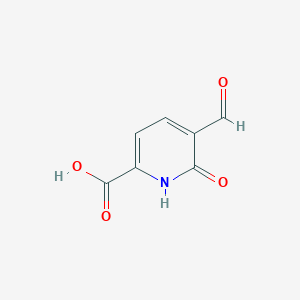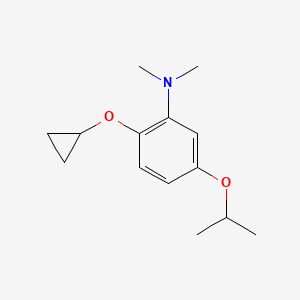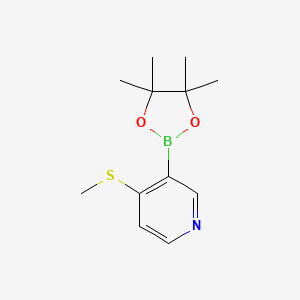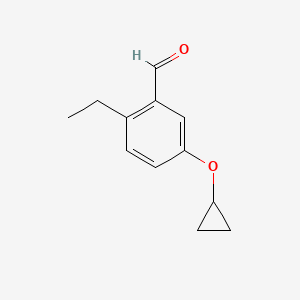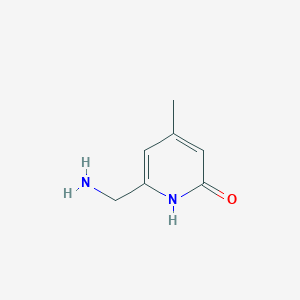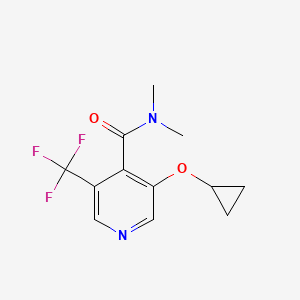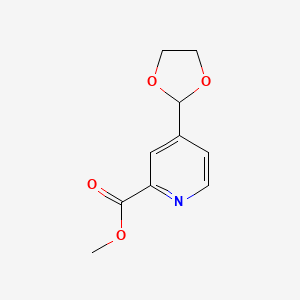![molecular formula C12H14BN3O2 B14844274 (2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)
(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid is an organoboron compound with the molecular formula C12H14BN3O2 and a molecular weight of 243.07 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium complexes, copper salts.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is widely used in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
Boronic acids are known to inhibit proteases and other enzymes, making them useful in the design of enzyme inhibitors and anticancer agents .
Industry
In industry, this compound can be used in the production of polymers and materials with unique properties. Boronic acids are also used in sensors and diagnostic tools due to their ability to bind to diols and other functional groups .
Mecanismo De Acción
The mechanism of action of (2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
(2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid: Similar structure but with a piperidine ring instead of a phenylethyl group.
2-Aminopyrimidine-5-boronic acid: Lacks the phenylethyl group, making it less hydrophobic.
Uniqueness
(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid is unique due to its phenylethyl group, which enhances its hydrophobicity and potentially its binding affinity to certain molecular targets. This makes it a valuable compound in the design of drugs and materials with specific properties .
Propiedades
Fórmula molecular |
C12H14BN3O2 |
|---|---|
Peso molecular |
243.07 g/mol |
Nombre IUPAC |
[2-(1-phenylethylamino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C12H14BN3O2/c1-9(10-5-3-2-4-6-10)16-12-14-7-11(8-15-12)13(17)18/h2-9,17-18H,1H3,(H,14,15,16) |
Clave InChI |
LIYSWUTVXAFCSS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)NC(C)C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


